An In-depth Technical Guide to 3-Chloro-benzamidine: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-benzamidine: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-benzamidine is a synthetically valuable substituted aromatic amidine that serves as a key building block in medicinal chemistry and drug discovery. The presence of a chlorine atom on the phenyl ring and the reactive amidine functional group makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Chloro-benzamidine, with a focus on insights relevant to researchers in the pharmaceutical sciences.
Chemical Structure and Identification
3-Chloro-benzamidine is characterized by a benzene ring substituted with a chlorine atom at the meta-position and an amidine group. The amidine functional group, with its unique electronic and steric properties, is a key determinant of the molecule's reactivity and its ability to interact with biological targets.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; N1 [label="NH", fontcolor="#4285F4"]; N2 [label="NH2", fontcolor="#4285F4"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,-0.7!"]; Cl [pos="2.4,2.8!"]; N1 [pos="-2.4,-2.1!"]; N2 [pos="-3.6,0!"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the substituents C1 -- C7; C3 -- Cl; C7 -- N1 [label="="]; C7 -- N2;
// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; } Caption: Chemical structure of 3-Chloro-benzamidine.
Table 1: Chemical Identifiers for 3-Chloro-benzamidine and its Hydrochloride Salt
| Identifier | 3-Chloro-benzamidine | 3-Chloro-benzamidine Hydrochloride |
| IUPAC Name | 3-chlorobenzenecarboximidamide | 3-chlorobenzenecarboximidamide hydrochloride |
| Synonyms | m-Chlorobenzamidine, 3-Chlorobenzimidamide | 3-Chlorobenzamidine HCl |
| CAS Number | 25412-62-8[1] | 24095-60-1[2] |
| Molecular Formula | C₇H₇ClN₂[1] | C₇H₈Cl₂N₂ |
| Molecular Weight | 154.60 g/mol [1] | 191.06 g/mol [2] |
Physicochemical Properties
The physicochemical properties of 3-Chloro-benzamidine are crucial for its handling, storage, and application in synthesis. The hydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in polar solvents.
Table 2: Physicochemical Properties of 3-Chloro-benzamidine
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | 131-133 °C | - |
| Boiling Point (Predicted) | 289.6 °C at 760 mmHg | - |
| Density (Predicted) | 1.29 g/cm³ | - |
| pKa (Predicted) | 11.09 ± 0.50 | - |
| Storage Temperature | 2-8°C | [2] |
Synthesis of 3-Chloro-benzamidine: A Proposed Protocol
A common and effective method for the synthesis of amidines is the Pinner reaction, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia. The likely precursor for 3-Chloro-benzamidine is 3-chlorobenzonitrile.
Detailed Step-by-Step Methodology:
Materials:
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3-Chlorobenzonitrile
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Anhydrous ethanol
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Dry hydrogen chloride gas
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Anhydrous diethyl ether
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Saturated solution of ammonia in ethanol
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Sodium hydroxide solution (e.g., 1 M)
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Dichloromethane or other suitable organic solvent for extraction
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Formation of the Pinner Salt:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (e.g., 2-3 mL per gram of nitrile).
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Cool the solution to 0°C in an ice bath.
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Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C. Continue the gas flow until the solution is saturated and a precipitate of the Pinner salt (ethyl 3-chlorobenzimidate hydrochloride) forms.
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Seal the flask and allow it to stand in a refrigerator for 24-48 hours to ensure complete reaction.
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Collect the precipitated Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry in a desiccator.
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Ammonolysis to 3-Chloro-benzamidine Hydrochloride:
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Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.
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Stir the mixture at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, remove the solvent under reduced pressure to obtain crude 3-Chloro-benzamidine hydrochloride.
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Isolation and Purification of 3-Chloro-benzamidine (Free Base):
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Dissolve the crude hydrochloride salt in a minimum amount of water.
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Cool the solution in an ice bath and basify by the slow addition of a cold aqueous sodium hydroxide solution until the pH is >10.
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Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-Chloro-benzamidine.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
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Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectroscopic data for 3-Chloro-benzamidine in the public domain, the following characterization is based on predictive models and the expected spectral features for a molecule with this structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-benzamidine
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Aromatic CH | 7.2 - 7.8 |
| NH/NH₂ | 5.0 - 7.0 (broad) |
Note: Predicted chemical shifts can vary depending on the software and solvent used for the prediction. The signals for the NH/NH₂ protons are expected to be broad and may exchange with D₂O.
Infrared (IR) Spectroscopy:
The IR spectrum of 3-Chloro-benzamidine is expected to show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as vibrations associated with the chloro-substituted aromatic ring.
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N-H stretching: 3300-3500 cm⁻¹ (broad)
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C=N stretching: 1640-1690 cm⁻¹
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Aromatic C-H stretching: ~3030 cm⁻¹
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Aromatic C=C stretching: 1400-1600 cm⁻¹
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C-Cl stretching: 700-800 cm⁻¹
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, 3-Chloro-benzamidine would be expected to show a molecular ion peak (M⁺) at m/z 154, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of ammonia (NH₃) and the chlorophenyl moiety.
Chemical Reactivity and Applications in Drug Discovery
The amidine functional group is a versatile synthon in organic chemistry. It is basic and can be protonated to form a positively charged amidinium ion. The nitrogen atoms are nucleophilic, and the carbon atom of the C=N bond is electrophilic, allowing for a variety of chemical transformations.
3-Chloro-benzamidine and its derivatives are of significant interest in medicinal chemistry due to their potential to act as:
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Enzyme Inhibitors: The amidine group can mimic the guanidinium group of arginine and interact with the active sites of enzymes, particularly proteases. 3-Chlorobenzamidine hydrochloride has been utilized in research focused on protease inhibition.[2]
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Building Blocks for Heterocyclic Synthesis: Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazoles, pyrimidines, and triazines, which are common scaffolds in pharmaceuticals.
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Antiviral and Antimicrobial Agents: The benzamidine core is present in a number of compounds with demonstrated biological activity. The 3-chloro-substitution can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic properties.
Conclusion
3-Chloro-benzamidine is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery. Its synthesis, while requiring careful control of anhydrous conditions, is achievable through established methods like the Pinner reaction. The presence of the reactive amidine group and the 3-chloro-substituent provides a platform for the development of novel enzyme inhibitors and other bioactive molecules. Further research into the synthesis of 3-Chloro-benzamidine derivatives and their biological evaluation is warranted to fully explore their therapeutic potential.
